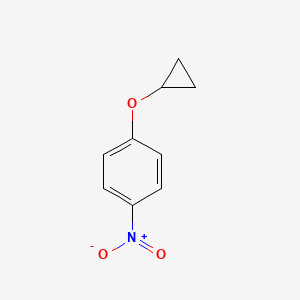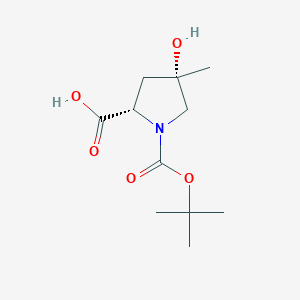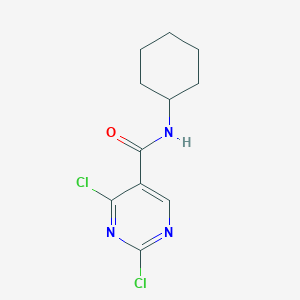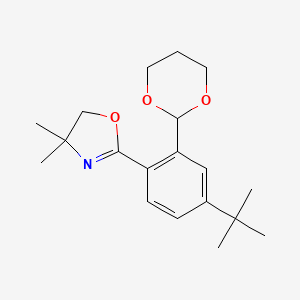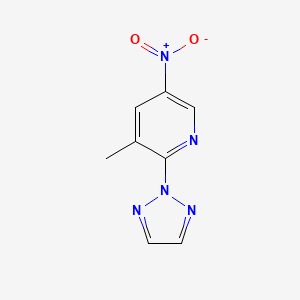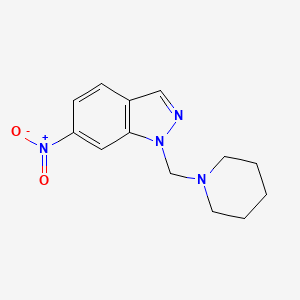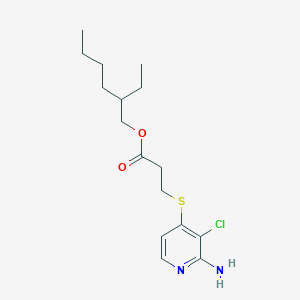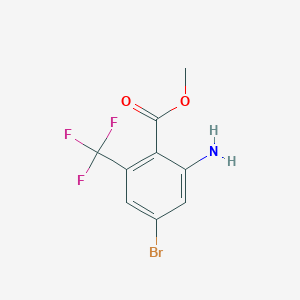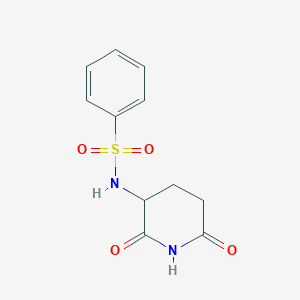![molecular formula C16H15N3O2 B13988027 2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B13988027.png)
2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide is an organic compound that features a benzoxazole ring fused with a pyridine ring and a propanamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki coupling, using a pyridine boronic acid and a halogenated benzoxazole.
Attachment of the Propanamide Group: The final step involves the acylation of the benzoxazole-pyridine intermediate with a propanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups attached to the pyridine ring.
Applications De Recherche Scientifique
2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to oxidative stress, inflammation, or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(pyridin-3-yl)-1H-benzo[d]imidazole: Similar structure with a benzimidazole ring instead of a benzoxazole ring.
2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine: Contains an imidazo[4,5-b]pyridine ring system.
N-(pyridin-2-yl)amides: Compounds with a pyridine ring and an amide group.
Uniqueness
2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide is unique due to its specific combination of a benzoxazole ring, a pyridine ring, and a propanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H15N3O2 |
|---|---|
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
2-methyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide |
InChI |
InChI=1S/C16H15N3O2/c1-10(2)15(20)18-12-5-6-14-13(8-12)19-16(21-14)11-4-3-7-17-9-11/h3-10H,1-2H3,(H,18,20) |
Clé InChI |
QRCYIQUXXOEGHH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chlorofuro[3,4-C]pyridin-1(3H)-one](/img/structure/B13987948.png)

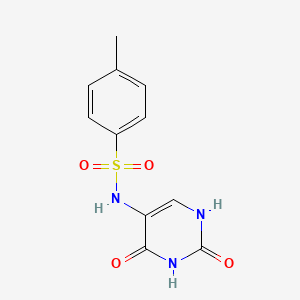
![Tert-butyl 1-oxo-2-azaspiro[4.4]non-7-ene-2-carboxylate](/img/structure/B13987993.png)
